molecular formula C13H26O3 B1597391 Dihexyl carbonate CAS No. 7523-15-1

Dihexyl carbonate

Cat. No.: B1597391
CAS No.: 7523-15-1
M. Wt: 230.34 g/mol
InChI Key: OKQDSOXFNBWWJL-UHFFFAOYSA-N
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Scientific Research Applications

Dihexyl carbonate has several applications in scientific research:

Mechanism of Action

Target of Action

Dihexyl carbonate is a chemical compound with the formula C13H26O3 . It is primarily used in the synthesis of polycarbonate resins via melt transcarbonation . The primary targets of this compound are the monomers that are unsuitable for traditional melt polymerization at high temperatures .

Mode of Action

This compound interacts with its targets through a process called melt polymerization . This process involves the reaction of this compound with monomers at high temperatures, resulting in the formation of polycarbonate resins . This compound shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polycarbonate resins . The process involves the reaction of this compound with monomers, leading to the formation of polycarbonate resins . This suggests that this compound may affect the biochemical pathways related to polymer synthesis.

Result of Action

The primary result of this compound’s action is the formation of polycarbonate resins . These resins are widely used in various industries due to their durability, flexibility, and high transparency . Therefore, the molecular and cellular effects of this compound’s action are primarily observed in the form of the resulting polycarbonate resins.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, this compound shows increased reactivity in melt polymerization reactions, which are carried out at high temperatures . Additionally, the presence of monomers that are unsuitable for traditional melt polymerization can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Dihexyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of polycarbonates. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the formation of hexanol and carbon dioxide. Additionally, this compound can interact with proteins involved in the transcarbonation process, facilitating the transfer of carbonate groups to other molecules .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. It can also impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that this compound can cause dose-dependent changes in cellular function, including alterations in gene expression and metabolic pathways. High doses of this compound can also lead to toxic effects, such as liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and biosynthesis. It interacts with enzymes and cofactors involved in these pathways, affecting the flux of metabolites and the levels of key intermediates. For example, this compound can inhibit the activity of certain enzymes in the tricarboxylic acid cycle, leading to changes in the levels of intermediates such as citrate and succinate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution pattern can influence its biological activity and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it can affect energy production and other metabolic processes. Its localization can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl carbonate can be synthesized through the reaction of hexanol with phosgene or by transesterification of dimethyl carbonate with hexanol. The reaction typically requires a catalyst such as sodium methoxide and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where hexanol and dimethyl carbonate are reacted in the presence of a catalyst. This method ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Dimethyl carbonate
  • Diethyl carbonate
  • Diphenyl carbonate

Comparison: Dihexyl carbonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. For instance, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .

Properties

IUPAC Name

dihexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQDSOXFNBWWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335005
Record name Dihexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7523-15-1
Record name Dihexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into the above-mentioned autoclave in which step (3) was performed was charged 61.5 g (602 mmol) of hexanol (manufactured and sold by Aldrich, U.S.A.; a dehydrated grade). The autoclave was sealed. Then, from a carbon dioxide gas bomb which was connected to the autoclave through a SUS tube and a valve, carbon dioxide gas having a pressure of 5 MPa was introduced into the autoclave. Stirring of the contents of the autoclave was started. 10 Minutes after the start of the stirring, the valve of the carbon dioxide gas bomb was closed. Then, the internal temperature of the autoclave was elevated to 180° C. while stirring. In this instant, the internal pressure of the autoclave was about 7.5 MPa. Then, a reaction was performed for 6 hours while maintaining the internal pressure of the autoclave at about 7.5 MPa. Thereafter, the inside of the autoclave was cooled to about 30° C. and the internal pressure of the autoclave was returned to atmospheric pressure by gently purging the carbon dioxide gas through the purge line, and there was obtained a transparent reaction mixture. In the reaction mixture, dihexyl carbonate was obtained in a yield of 14%.
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Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is followed, but additionally 5 parts of p-dimethylaminopyridine are introduced into the reaction mixture. Analysis by gas chromatography shows that over the same period 44.8% of n-hexyl carbamate have been converted and 101 parts of di-n-hexyl carbonate (98.0% of theory, based on converted n-hexyl carbamate) are formed; the product is isolated by subsequent fractional distillation at 121°-23° C./4 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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